Carbovir Monophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

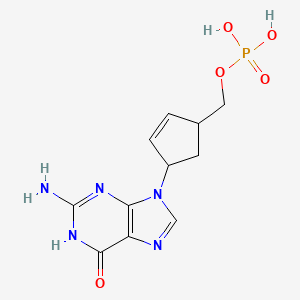

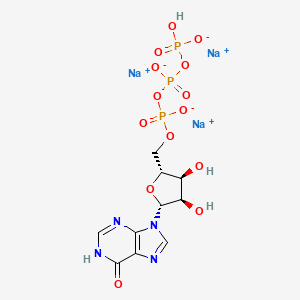

Carbovir Monophosphate is a phosphorylated metabolite of the human immunodeficiency virus inhibitor Carbovir . It is converted from Abacavir 5’-phosphate by the enzyme N6-Methyl-AMP aminohydrolase . It is a white solid with a molecular formula of C11H14N5O5P and a molecular weight of 327.23 .

Synthesis Analysis

This compound is synthesized through a series of phosphorylation steps . It is converted from Abacavir 5’-phosphate by the enzyme N6-Methyl-AMP aminohydrolase . The phosphorylation of Carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H14N5O5P . The IUPAC name is [4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate .Chemical Reactions Analysis

The phosphorylation of Carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity . Pyruvate kinase, phosphoglycerate kinase, and creatine kinase phosphorylate both enantiomers of Carbovir diphosphate at similar rates .Physical and Chemical Properties Analysis

This compound is a white solid . It has a density of 1.76g/cm3 . It has a boiling point of 605.6ºC at 760 mmHg .Scientific Research Applications

DNA Chain Termination and HIV Reverse Transcriptase Inhibition : Carbovir triphosphate is a potent inhibitor of HIV-1 reverse transcriptase. It competes with natural deoxynucleoside triphosphates for binding to the reverse transcriptase and terminates DNA chain elongation upon incorporation into newly synthesized DNA (Orr et al., 1992).

Stereoselectivity of Antiviral Activity Due to Phosphorylation by Cellular Enzymes : The antiviral activities of Carbovir enantiomers are a result of differential phosphorylation by cellular enzymes. The (-)-enantiomer is more efficiently phosphorylated, leading to its pronounced anti-HIV activity (Miller et al., 1992).

Enhancement of Antiviral Potency through Pronucleotide Technology : The application of pronucleotide technology to Carbovir leads to significant enhancement in its antiviral potency. This approach provides a way to deliver Carbovir monophosphate directly into virus-infected cells (Mcguigan et al., 2005).

Selective Inhibition of Reverse Transcriptases Over Human Polymerases : Carbovir triphosphate selectively inhibits HIV-1 reverse transcriptase without significantly affecting human DNA polymerases. This selectivity makes it a promising antiretroviral agent (White et al., 1989).

Metabolism in Human Lymphoid Cells and Formation of Active Triphosphates : Carbovir is metabolized to its mono-, di-, and triphosphate forms in human lymphoid cells. These active triphosphates are responsible for its antiviral activity (Bondoc et al., 1990).

Prodrug Approaches and Antiviral Spectrum : Cyclosaligenyl derivatives of this compound demonstrate activity against HIV and herpes simplex virus, indicating the potential of prodrug approaches to enhance the antiviral spectrum of Carbovir (Balzarini et al., 2001).

Potent Inhibitor of HIV-1 Replication In Vitro : Carbovir, as a carbocyclic nucleoside analog, has shown potent and selective anti-HIV activity in vitro, making it a priority candidate for AIDS treatment (Vince et al., 1988).

Mechanism of Action

Target of Action

Carbovir Monophosphate primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) . This enzyme is crucial for the replication of the virus’s genetic material .

Mode of Action

This compound, as an analogue of 2’,3’-dideoxyguanosine, interacts with its target by inhibiting the reverse transcriptase enzyme . It is metabolized to Carbovir Triphosphate (CBV-TP), which competes with the endogenous 2’-deoxyguanosine 5’-triphosphate (dGTP) in the viral DNA synthesis process . This competition inhibits the replication of the virus’s genetic material .

Biochemical Pathways

This compound is involved in a series of enzymatic phosphorylations. Initially, it is monophosphorylated by adenosine phosphotransferase. Then, a cytosolic enzyme causes deamination of the monophosphate to yield this compound. Finally, cellular kinases phosphorylate the compound to yield Carbovir Diphosphate and the active Carbovir Triphosphate .

Pharmacokinetics

This compound is extensively metabolized in the liver, with less than 2% excreted as unchanged drug in the urine . The terminal elimination half-life of Carbovir is approximately 1.5 hours . The antiviral effect of Carbovir is due to its intracellular anabolite, Carbovir-Triphosphate (CBV-TP). CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of the reverse transcriptase enzyme, which controls the replication of the HIV’s genetic material . This inhibition results in the prevention of the virus’s replication and spread .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the stereoselectivity of its antiviral activity is determined by the enantiomeric specificity of a series of enzymatic phosphorylations . Additionally, the presence of other antiviral drugs can affect the metabolism of this compound .

Safety and Hazards

Properties

IUPAC Name |

[4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDRNVIJFVCXOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433559 |

Source

|

| Record name | Carbovir Monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144490-73-3 |

Source

|

| Record name | Carbovir Monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate](/img/structure/B1146232.png)

![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)

![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)

![Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-](/img/structure/B1146253.png)